molecular formula C17H18FN3O2 B2998871 3-[(2-fluoropyridin-4-yl)formamido]-N,N-dimethyl-3-phenylpropanamide CAS No. 1259151-17-1

3-[(2-fluoropyridin-4-yl)formamido]-N,N-dimethyl-3-phenylpropanamide

Cat. No.: B2998871
CAS No.: 1259151-17-1
M. Wt: 315.348
InChI Key: OAJOCTJHNLWWEL-UHFFFAOYSA-N
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Description

3-[(2-fluoropyridin-4-yl)formamido]-N,N-dimethyl-3-phenylpropanamide is a synthetic organic compound that features a fluoropyridine moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluorine atom in the pyridine ring imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-fluoropyridin-4-yl)formamido]-N,N-dimethyl-3-phenylpropanamide typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of specific catalysts and reagents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

3-[(2-fluoropyridin-4-yl)formamido]-N,N-dimethyl-3-phenylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyridine ring .

Scientific Research Applications

3-[(2-fluoropyridin-4-yl)formamido]-N,N-dimethyl-3-phenylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2-fluoropyridin-4-yl)formamido]-N,N-dimethyl-3-phenylpropanamide involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring can enhance binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2-fluoropyridin-4-yl)formamido]-N,N-dimethyl-3-phenylpropanamide is unique due to the combination of the fluoropyridine ring and the formamido group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[3-(dimethylamino)-3-oxo-1-phenylpropyl]-2-fluoropyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O2/c1-21(2)16(22)11-14(12-6-4-3-5-7-12)20-17(23)13-8-9-19-15(18)10-13/h3-10,14H,11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAJOCTJHNLWWEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC(C1=CC=CC=C1)NC(=O)C2=CC(=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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